3-Phenyl-4-acetylsydnone
CAS No.: 13973-33-6
Cat. No.: VC20966125
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13973-33-6 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 4-acetyl-3-phenyloxadiazol-3-ium-5-olate |
| Standard InChI | InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3 |
| Standard InChI Key | SLCBVFPDMGNJOZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] |
| Canonical SMILES | CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Phenyl-4-acetylsydnone features a five-membered heterocyclic ring with a mesoionic structure. Computational studies on sydnones have revealed specific electronic distributions that help explain their unique reactivity patterns. The calculated bond orders in sydnones indicate an enolate-type exocyclic oxygen and iminium-type N3 nitrogen with a large positive charge . The structure can be represented as follows:
| Structural Parameter | Characteristic |
|---|---|
| Ring System | 5-membered mesoionic heterocycle |
| N3 Substituent | Phenyl group |
| C4 Substituent | Acetyl group |
| Charge Distribution | Positive charge delocalized over ring; negative charge on exocyclic oxygen |
| Bond Order at C4-C5 | Higher than single bond due to resonance |
Spectroscopic Properties
3-Phenyl-4-acetylsydnone exhibits characteristic spectroscopic properties that align with its mesoionic structure. Infrared spectroscopy shows intense peaks in the carbonyl region (approximately 1730 cm⁻¹), consistent with the carbonyl group of the sydnone ring . Additionally, the acetyl group at the C4 position contributes a second carbonyl absorption.
Synthesis of 3-Phenyl-4-acetylsydnone
General Synthetic Route to Sydnones
The synthesis of sydnones typically follows a two-step process starting from N-substituted amino acids:
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Nitrosation: Treatment of N-phenylglycine with sodium nitrite in aqueous hydrochloric acid to form the nitrosamine intermediate
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Cyclodehydration: Reaction of the nitrosamine with acetic anhydride to form the sydnone ring
These basic principles underlie the synthesis of the parent compound, N-phenylsydnone, which serves as the starting material for 3-phenyl-4-acetylsydnone.
C4 Acylation Methods
The synthesis of 3-phenyl-4-acetylsydnone specifically involves C4 functionalization of N-phenylsydnone through acylation reactions. Several methods have been developed for this transformation:
Lewis Acid Catalyzed Acylation
Turnbull developed a metal triflate catalyzed system for C4 acylation of sydnones. Using bismuth triflate (25 mol%) and lithium perchlorate as co-catalyst (25 mol%) in the presence of acetic anhydride produces excellent yields of 4-acetyl-3-phenylsydnone in just 2 hours . This represents a significant advancement as classical Friedel-Crafts conditions (acid chloride and AlCl₃) are ineffective with sydnones due to sequestration of the Lewis acid by the exocyclic oxygen .
Metalation-Electrophilic Trapping
Another approach involves generation of the C4 Grignard reagent from 4-bromosydnone, followed by trapping with acetyl electrophiles. This metalation/electrophilic trapping strategy has been expanded to various electrophiles including disulphides, phosphinous chlorides, and silyl chlorides .
Modern Synthetic Refinements
Recent modifications to sydnone synthesis protocols include:
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Use of isoamyl nitrite (IAN) instead of sodium nitrite to allow incorporation of acid-sensitive functional groups
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Employment of trifluoroacetic anhydride (TFAA) for faster cyclodehydration
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One-pot processes that avoid handling carcinogenic nitrosamine intermediates
These refinements can be adapted for the synthesis of 3-phenyl-4-acetylsydnone to improve yields and purity.
Reactivity and Chemical Behavior
General Reactivity Profile
The reactivity of 3-phenyl-4-acetylsydnone is influenced by its mesoionic structure. Key reactivity features include:
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The C4 position, even with the acetyl substituent, remains somewhat nucleophilic
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The exocyclic oxygen is a good leaving group in cycloaddition reactions
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The acetyl group introduces additional reactivity patterns beyond those of the parent sydnone
Reactions with Alkynes
A significant application of 3-phenyl-4-acetylsydnone is in 1,3-dipolar cycloaddition reactions with alkynes. These reactions produce pyrazoles through a mechanism involving:
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Initial cycloaddition to form a bridged intermediate
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Retrocycloaddition with extrusion of carbon dioxide
This reaction represents an important synthetic route to substituted pyrazoles, with the acetyl group at the C4 position of the sydnone being transferred to the resulting pyrazole.
Lewis Acid Promotion
The cycloaddition reactions of sydnones can be promoted by Lewis acids. For example, the reaction between sydnones and electron-poor alkynes can be catalyzed by ZnCl₂, providing access to functionalized pyrazoles under milder conditions than thermal methods alone .
Influence of the Acetyl Group
The acetyl group at the C4 position significantly influences the reactivity of the sydnone:
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It affects the electronic distribution in the ring system
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It provides additional functionalization potential through reactions of the carbonyl group
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It may influence the regioselectivity of cycloaddition reactions
Applications and Significance
Synthetic Utility
3-Phenyl-4-acetylsydnone serves as an important synthetic intermediate in heterocyclic chemistry:
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Precursor to functionalized pyrazoles via cycloaddition reactions
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Platform for further C4 functionalization through transformations of the acetyl group
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Model compound for studying sydnone reactivity patterns
Comparative Analysis
Comparison with Other C4-Functionalized Sydnones
The properties of 3-phenyl-4-acetylsydnone can be compared with other C4-functionalized sydnones:
| C4 Substituent | Relative Stability | Key Reactivity Features |
|---|---|---|
| Hydrogen (H) | Moderate | Acidic proton (pKa ~18), susceptible to electrophilic substitution |
| Halogens (Br, Cl, I) | High | Excellent substrates for cross-coupling reactions |
| Acetyl | High | Carbonyl functionality, potential for further transformations |
| Aryl | High | Enhanced stability, different electronic properties |
Structure-Activity Considerations
The presence of both the phenyl group at N3 and acetyl at C4 positions creates a unique electronic environment that influences:
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The dipole moment of the molecule
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The regioselectivity in cycloaddition reactions
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The potential binding interactions in biological systems
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